1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-chloro-4-methoxyphenyl)urea
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Description
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-chloro-4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C24H21ClN4O3 and its molecular weight is 448.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Nucleophile-Mediated Ring Expansion : A study described the synthesis of alkyl 2-oxo-2,3,6,7-tetrahydro-1H-1,3-diazepine-5-carboxylates and related heterocycles via nucleophile-mediated ring expansion, highlighting the versatility of this approach in synthesizing seven-membered analogues of Biginelli compounds (Fesenko, Grigoriev, & Shutalev, 2017).
Mechanism and Stereochemistry : Another research focused on the stereochemistry and mechanism of formation of β-lactam derivatives from 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines, offering insights into their structural properties based on NMR spectroscopy and X-ray diffraction (Wang et al., 2001).
Potential Biological Activities
Radioiodinatable Benzodiazepines : Research into radioiodinated 1,4-benzodiazepines explored their use as selective antagonists for cholecystokinin receptors, indicating their potential for in vivo tumor targeting (Akgün et al., 2009).
Antiproliferative Effects : A study synthesized phenylpyrazolodiazepin-7-ones as analogs of aminopyrazole amide scaffold, examining their antiproliferative effects on cancer cells and highlighting their potential as Raf kinase inhibitors (Kim et al., 2011).
Corrosion Inhibition
Corrosion Behavior Study : An investigation into the inhibition effect of certain substituted urea compounds on mild steel corrosion in hydrochloric acid solution demonstrated their potential as efficient corrosion inhibitors (Bahrami & Hosseini, 2012).
Chemical Structure and Interactions
Crystal Structure Analysis : The crystal structure analysis of a phenylurea herbicide provided insights into its molecular interactions and network formation in the solid state (Kang et al., 2015).
properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3/c1-29-19-11-7-6-10-17(19)21(15-8-4-3-5-9-15)27-22(23(29)30)28-24(31)26-16-12-13-20(32-2)18(25)14-16/h3-14,22H,1-2H3,(H2,26,28,31)/t22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPMDKYSPLDFQE-JOCHJYFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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